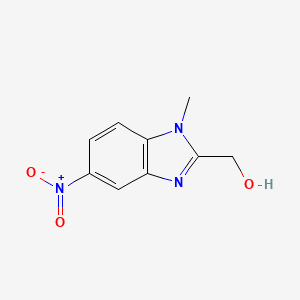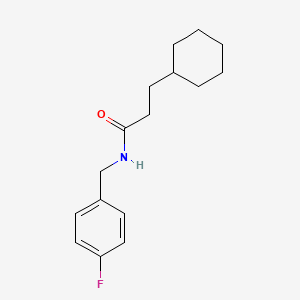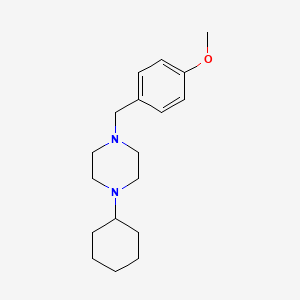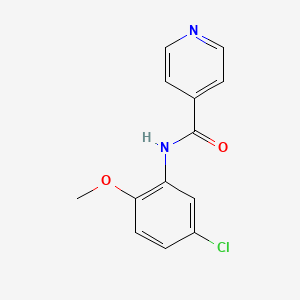
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea (BCMU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes. The purpose of
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been widely used in scientific research for its ability to inhibit PKC. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in neurodegenerative diseases, as PKC is involved in the regulation of synaptic plasticity and memory formation.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea induces apoptosis by activating caspase-dependent and -independent pathways. In animal models of neurodegenerative diseases, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in lab experiments is its potency as a PKC inhibitor. This allows for the inhibition of PKC at lower concentrations compared to other PKC inhibitors. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is its potential for off-target effects, as PKC is involved in many cellular processes. Therefore, it is important to use appropriate controls and confirm the specificity of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea's effects.
Direcciones Futuras
There are many potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of more selective PKC inhibitors, which would allow for the inhibition of specific PKC isoforms. Additionally, the potential applications of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in other disease models, such as autoimmune diseases and cardiovascular diseases, could be explored. Finally, the development of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea involves the reaction of 4-bromo-2-chloroaniline with morpholine followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIMQSRJDGDWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
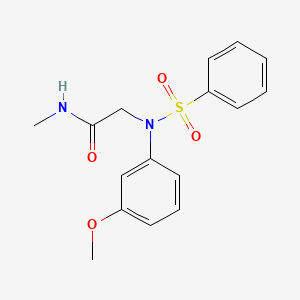
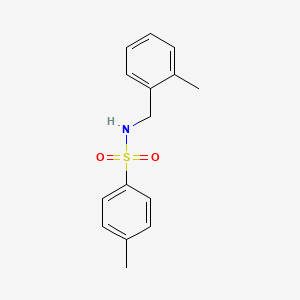
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

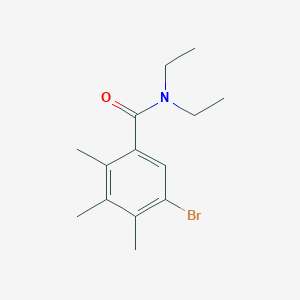

![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
